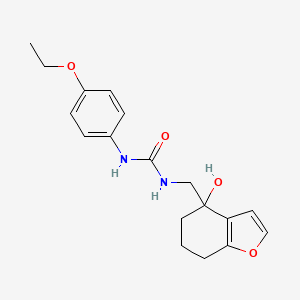

1-(4-Ethoxyphenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-2-23-14-7-5-13(6-8-14)20-17(21)19-12-18(22)10-3-4-16-15(18)9-11-24-16/h5-9,11,22H,2-4,10,12H2,1H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPAMAUHYJDPSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC2(CCCC3=C2C=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyphenol, undergoes nitration to form 4-ethoxy-2-nitrophenol. This intermediate is then reduced to 4-ethoxyaniline.

Synthesis of the Tetrahydrobenzofuran Intermediate: The tetrahydrobenzofuran moiety is synthesized from a suitable precursor, such as 4-hydroxybenzaldehyde, through cyclization reactions.

Coupling Reaction: The ethoxyaniline and tetrahydrobenzofuran intermediates are coupled using a suitable coupling agent, such as carbonyldiimidazole, to form the final urea compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group in the tetrahydrobenzofuran moiety can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group in the ethoxyphenyl intermediate can be reduced to an amine.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.

Substitution: Nucleophiles such as alkoxides or amines can be used under appropriate conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Conversion of nitro groups to amines.

Substitution: Introduction of new functional groups in place of the ethoxy group.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating diseases, including its role as a lead compound in drug discovery.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

Modifications to the alkoxy group on the phenyl ring significantly alter physicochemical properties. Key examples include:

Key Insight : The ethoxy group in the target compound balances lipophilicity and metabolic resistance compared to smaller (methoxy) or bulkier (propoxy) substituents. This may optimize membrane permeability and duration of action in biological systems .

Core Structure Variations

The tetrahydrobenzofuran core distinguishes the target compound from other urea derivatives and heterocycles:

- Benzimidazole Derivatives (e.g., Etometazen): Feature a fused benzene-imidazole ring system with ethoxyphenylmethyl substituents.

- Pyrrolidine-Based Ureas (e.g., Compound 14{5,6}) : Incorporate a pyrrolidine ring fused with a urea group. Stereochemistry (e.g., 3R,4S configuration) and methyl groups influence conformational stability and binding specificity .

Key Insight : The tetrahydrobenzofuran core in the target compound provides a rigid, oxygen-containing scaffold that may enhance binding to hydrophilic pockets in biological targets, while the hydroxyl group offers additional H-bonding capacity .

Functional Group Comparisons

The urea moiety (-NH-C(=O)-NH-) is critical for hydrogen-bond interactions. Contrasting functional groups in similar compounds include:

- Esters (e.g., Cycloprothrin) : Prone to hydrolysis, limiting their metabolic stability compared to ureas .

Key Insight : The urea group in the target compound enhances polarity and binding specificity, making it suitable for targeting enzymes or receptors requiring H-bond networks, such as kinases or GPCRs .

Biotransformation and Metabolic Pathways

While direct data on the target compound are lacking, highlights microbial transformations of hydroxychalcones. Analogous features in the target compound suggest:

- The 4-hydroxy group in tetrahydrobenzofuran may undergo glucuronidation or sulfation, increasing water solubility for excretion.

- Ethoxyphenyl groups are typically metabolized via O-deethylation, producing 4-hydroxyphenyl derivatives, which could be further conjugated .

Research Findings and Trends

- Urea vs. Amide/Esters : Urea derivatives generally exhibit higher binding affinities in medicinal chemistry applications due to stronger H-bond interactions .

- Ethoxy vs. Other Alkoxy Groups : Ethoxy substituents optimize lipophilicity for blood-brain barrier penetration in CNS-targeting compounds, as seen in etometazen derivatives .

- Hydroxyl Group Impact : The 4-hydroxy group in the target compound may reduce systemic toxicity by facilitating renal excretion, a trend observed in hydroxylated pesticide metabolites .

Q & A

Q. What statistical approaches are most effective for optimizing multi-step synthesis protocols?

Q. How can researchers design a study to evaluate structure-activity relationships (SAR) for this compound’s derivatives?

- Methodological Answer : Synthesize a library of analogs with systematic substitutions (e.g., ethoxy → methoxy, benzofuran ring modifications). Test biological activity in parallel assays and use cluster analysis or QSAR modeling to correlate structural features with efficacy. Prioritize derivatives with >3-fold potency improvement for further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.